molecular formula C15H17NO4S2 B2523642 (E)-butyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate CAS No. 612803-68-6

(E)-butyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate

Cat. No. B2523642
CAS RN: 612803-68-6
M. Wt: 339.42
InChI Key: YIHBJFITJKULLW-ZRDIBKRKSA-N
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Description

The compound is a furan derivative. Furans are oxygen-containing heterocyclic organic compounds that consist of a five-membered aromatic ring with four carbon atoms and one oxygen .


Synthesis Analysis

While specific synthesis information for this compound is not available, furan derivatives can be synthesized under microwave-assisted conditions . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .


Molecular Structure Analysis

The molecular structure of furan derivatives was elucidated via elemental analyses, FTIR, and NMR spectroscopy .


Chemical Reactions Analysis

Furan derivatives can undergo a variety of chemical reactions. For instance, the three-component reaction of aromatic amines, aldehydes, and acetylenic esters is considered as one of the most versatile routes for the preparation of 3,4,5-substituted furan-2 (5 H )-one derivatives .


Physical And Chemical Properties Analysis

While specific physical and chemical properties for this compound are not available, furan derivatives in general have been shown to exhibit an enantiotropic nematic (N) mesophase .

Future Directions

Furan derivatives are gaining attention in the field of green chemistry. They are considered platform chemicals that can be economically synthesized from biomass . This opens up a wide range of possibilities for the development of new chemicals and materials .

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antimicrobial activity . They are known to suppress the growth of yeast-like fungi Candida albicans, Escherichia coli, and Staphylococcus aureus . These organisms are common targets for antimicrobial agents.

Mode of Action

It’s known that similar compounds demonstrate good antimicrobial activity . This suggests that the compound may interact with its targets by disrupting essential biological processes, leading to the inhibition of microbial growth.

Result of Action

Given its antimicrobial activity, it can be inferred that the compound likely leads to the death of the target organisms or inhibits their growth .

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is not detailed in the search results Factors such as pH, temperature, and presence of other substances can significantly impact the effectiveness of a compound

properties

IUPAC Name

butyl 3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S2/c1-2-3-8-20-13(17)6-7-16-14(18)12(22-15(16)21)10-11-5-4-9-19-11/h4-5,9-10H,2-3,6-8H2,1H3/b12-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHBJFITJKULLW-ZRDIBKRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CCN1C(=O)C(=CC2=CC=CO2)SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)CCN1C(=O)/C(=C\C2=CC=CO2)/SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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